2-(2-Nitrophenoxy)benzaldehyde

描述

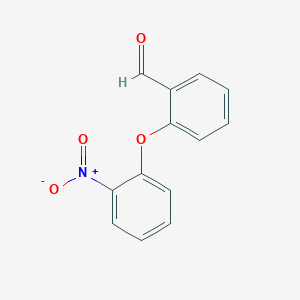

Structure

3D Structure

属性

IUPAC Name |

2-(2-nitrophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXQFZNGTPPSPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345887 | |

| Record name | 2-(2-Nitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66961-19-1 | |

| Record name | 2-(2-Nitrophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-nitrophenoxy)-benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Nitro and Phenoxy Substituted Aromatic Aldehydes

2-(2-Nitrophenoxy)benzaldehyde belongs to a class of aromatic aldehydes characterized by the presence of both a nitro (-NO2) and a phenoxy (-OC6H5) substituent. The nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring to which it is attached, rendering it more electrophilic. wiserpub.com This electronic effect can impact the reactivity of the aldehyde group, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde (B42025). jocpr.com

The phenoxy group, connected via an ether linkage, introduces additional steric bulk and conformational flexibility to the molecule. iucr.org The interplay between the electron-withdrawing nature of the nitro group and the steric and electronic contributions of the phenoxy moiety distinguishes this compound from simpler substituted aldehydes like 2-nitrobenzaldehyde (B1664092) or various phenoxybenzaldehydes. wiserpub.comsmolecule.com This combination of functional groups allows for a diverse range of chemical transformations, making it a subject of interest for synthetic chemists.

Significance As a Versatile Research Chemical and Synthetic Building Block

Direct Synthesis Approaches for this compound

The direct synthesis of this compound typically involves the copper-catalyzed coupling of an activated aryl halide with a phenol (B47542), a classic transformation known as the Ullmann condensation. wikipedia.orgorganic-chemistry.org In this specific case, the reaction joins 2-nitrophenol (B165410) with an ortho-halobenzaldehyde, such as 2-chlorobenzaldehyde (B119727) or 2-bromobenzaldehyde. The nitro group on the 2-nitrophenol ring acts as an electron-withdrawing group, which facilitates the nucleophilic aromatic substitution reaction.

Historically, Ullmann reactions required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper powder. wikipedia.orgbyjus.com Modern variations have significantly improved the reaction's practicality by using soluble copper(I) catalysts, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O), in the presence of a base and often a chelating ligand. rhhz.netresearchgate.net These modifications allow the reaction to proceed at lower temperatures and with catalytic amounts of copper, broadening the functional group tolerance. For instance, a multicomponent reaction between 2-nitrophenol, 2-bromobenzaldehyde, and benzyl (B1604629) isocyanide has been reported to yield N-benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, demonstrating the formation of the core ether linkage under specific catalytic conditions. iucr.org

Table 1: Comparison of Direct Synthesis Approaches for this compound

| Method | Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temperature | Notes |

|---|---|---|---|---|---|---|---|

| Traditional Ullmann | 2-Chloronitrobenzene | Phenol | Copper powder (stoichiometric) | KOH | Nitrobenzene | >200°C | Illustrative example of classic conditions; harsh, low yield. wikipedia.orgbyjus.com |

| Modern Ullmann | 2-Iodobenzaldehyde | 2-Nitrophenol | CuI / Ligand (e.g., 1,10-phenanthroline) | Cs₂CO₃ / K₃PO₄ | Toluene / Dioxane | 80-120°C | Milder conditions, catalytic copper, improved yields. rhhz.netcmu.edu |

| Ligand-Free Ullmann | Aryl Iodide | Phenol | CuI-USY (Zeolite) | K₂CO₃ | Toluene | 120°C | Heterogeneous catalyst simplifies purification. rsc.org |

| Multicomponent Reaction | 2-Bromobenzaldehyde | 2-Nitrophenol | (Catalyst not specified) | DIPEA | Acetonitrile | 79°C | Forms a related acetamide (B32628) derivative, not the aldehyde directly. iucr.org |

Synthesis of Related Nitrophenoxybenzaldehyde Derivatives

The synthetic principles applied to this compound are readily extended to a variety of substituted analogues, which serve as valuable building blocks in medicinal chemistry and materials science.

The synthesis of substituted derivatives, such as 2-(5-chloro-2-nitrophenoxy)benzaldehyde, follows the same fundamental Ullmann coupling strategy. The synthesis would involve the reaction of 5-chloro-2-nitrophenol (B185284) with a 2-halobenzaldehyde. Alternatively, 2-hydroxy-5-chlorobenzaldehyde could be coupled with 1-halo-2-nitrobenzene. The choice of reactants depends on the commercial availability and reactivity of the precursors.

Research on related structures provides strong evidence for the feasibility of these syntheses. For example, the synthesis of various 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has been accomplished by reacting 3-fluoro-4-nitrophenol (B151681) with substituted 2-bromo-N-phenylacetamides in the presence of a base like potassium carbonate. nih.gov Similarly, methyl 2-(2-formyl-4-nitrophenoxy)alkanoates have been prepared from 2-hydroxy-5-nitrobenzaldehyde (B32719) and 2-bromoesters, demonstrating the formation of a nitrophenoxy-benzaldehyde core structure. researchgate.net

Table 2: Examples of Substituted Nitrophenoxybenzaldehyde Analogues and Synthetic Precursors

| Compound/Precursor | Reactant 1 | Reactant 2 | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|---|

| (5-Chloro-2-nitrophenyl)(phenyl)methanol | 5-Chloro-2-nitrobenzaldehyde | Phenylmagnesium chloride | Grignard Reaction | Demonstrates the use of a substituted nitrobenzaldehyde precursor. | rsc.org |

| 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide | 3-Fluoro-4-nitrophenol | 2-Bromo-N-phenylacetamide | Williamson Ether Synthesis | Synthesis of a phenoxyacetamide analogue, applicable to aldehyde synthesis. | nih.gov |

| Methyl 2-(2-formyl-4-nitrophenoxy)alkanoate | 2-Hydroxy-5-nitrobenzaldehyde | Methyl 2-bromoalkanoate | Williamson Ether Synthesis | Direct synthesis of a substituted nitrophenoxy-benzaldehyde derivative. | researchgate.net |

Nitrophenoxybenzaldehyde derivatives are valuable precursors in multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules in a single step. nih.govnih.gov The aldehyde functional group is highly reactive and participates readily in the formation of imines, which are key intermediates in many MCRs such as the Ugi, Passerini, and Mannich reactions. researchgate.netbeilstein-journals.org

A pertinent example is the use of 4-(4-(trifluoromethyl)-2-nitrophenoxy)benzaldehyde as a key starting material. ijsrset.com This aldehyde undergoes a multicomponent reaction with an N-(substitutedphenyl)-3-oxobutanamide and 2-aminobenzimidazole (B67599) in refluxing DMF. This process directly yields complex heterocyclic products, specifically N-(substituted phenyl)-2-methyl-4-(4-(4-(trifluoromethyl)-2-nitrophenoxy) phenyl)-1,4-dihydropyrimido[1,2-a] benzimidazole-3-carboxamides, in high yield. ijsrset.com This highlights the efficiency of using pre-functionalized aldehydes like nitrophenoxybenzaldehydes to build molecular diversity.

Process Optimization and Yield Enhancement Strategies in Analogous Systems

Significant efforts in synthetic chemistry have focused on optimizing the formation of the diaryl ether bond, which is central to the synthesis of this compound and its analogues. These strategies primarily revolve around the development of more efficient catalytic systems and the control of selectivity.

The evolution from stoichiometric copper to catalytic systems has been a major advance in diaryl ether synthesis. Modern methods utilize not only copper but also palladium and nickel catalysts, often in conjunction with specialized ligands that enhance catalytic activity and stability. researchgate.net

Copper Catalysis: The Ullmann reaction has been greatly improved by the use of ligands that solubilize the copper catalyst and facilitate the reductive elimination step. Ligands such as N,N-dimethylglycine, salicylaldimines, 1,10-phenanthroline, and various amino acids have proven effective in promoting the coupling at lower temperatures (80-110°C) and with lower catalyst loadings (5-10 mol%). rhhz.netnih.govbeilstein-journals.org The choice of base (e.g., K₃PO₄, Cs₂CO₃) and solvent (e.g., dioxane, DMF, acetonitrile) is also critical for optimizing yield. rhhz.netjsynthchem.com

Palladium Catalysis: Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions are a powerful alternative for C-O bond formation. researchgate.netrsc.org These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂) and a phosphine-based ligand. While highly effective, the cost and sensitivity of palladium and its ligands can be a drawback for large-scale industrial applications. nih.gov

Nickel Catalysis: Nickel-based catalysts are emerging as a more cost-effective alternative to palladium for cross-coupling reactions. researchgate.net Systems like NiCl₂(PPh₃)₂ have been used for coupling aryl bromides with alcohols under mild conditions. researchgate.net Furthermore, photoredox/nickel dual catalysis allows for the cross-coupling of a wide range of aryl halides and phenols under gentle conditions. researchgate.net

Table 3: Comparison of Catalytic Systems for Diaryl Ether Synthesis

| Catalyst Type | Metal Source | Typical Ligands | Base | Temperature | Advantages | Disadvantages |

|---|---|---|---|---|---|---|

| Copper | CuI, Cu₂O, CuPF₆ | Amino acids, Salicylaldimines, Phenanthroline | K₃PO₄, Cs₂CO₃ | 80-140°C | Low cost, robust | Can require high temperatures, substrate-ligand matching |

| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | Phosphines (e.g., Buchwald/Hartwig ligands) | NaOtBu, K₃PO₄ | 80-110°C | High efficiency, broad scope, mild conditions | High cost of metal and ligands, air/moisture sensitivity |

| Nickel | NiCl₂(dppp), NiBr₂(dtbpy) | Phosphines, Bipyridines | K₃PO₄, KHCO₃ | Room Temp - 110°C | Lower cost than Pd, unique reactivity | Can be sensitive, ligand development is ongoing |

For complex diaryl ethers, controlling the position of the new bond (regioselectivity) and the spatial orientation of substituents (stereoselectivity) is crucial.

Regioselectivity: In substrates with multiple potential reaction sites, directing the coupling to the desired position is a significant challenge. Research has shown that regioselective functionalization of a pre-formed diaryl ether can be achieved. For example, electrophilic substitution (sulfonylation or carbonylation) can be directed specifically to the 3'-position of a polysubstituted diaryl ether under controlled conditions. tandfonline.comtandfonline.com This allows for the synthesis of complex substitution patterns that might be difficult to achieve through direct coupling.

Stereoselectivity: Diaryl ethers can exhibit a form of chirality called atropisomerism, which arises from hindered rotation about the C-O-C bonds. The development of catalytic atroposelective methods to synthesize single enantiomers of these chiral ethers is an active area of research. nih.gov For instance, phase-transfer catalysts derived from quinine (B1679958) have been used to achieve atroposelective C(sp²)-H alkylation of naphthoquinone-containing diaryl ethers with moderate to good enantioselectivity. nih.govnih.gov While not a direct ether formation, this demonstrates a strategy to control the stereochemistry of molecules containing the diaryl ether motif.

Chemical Reactivity and Transformational Chemistry

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is the primary site for many of the characteristic reactions of 2-(2-Nitrophenoxy)benzaldehyde. Its reactivity is significantly influenced by the electronic effects of the rest of the molecule.

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. The strong electron-withdrawing effect of the 2-nitrophenoxy group enhances this electrophilicity, making this compound more reactive towards nucleophiles compared to unsubstituted benzaldehyde (B42025). researchgate.netresearchgate.netwiserpub.com This increased reactivity is a cornerstone of its synthetic utility. researchgate.net

Nucleophilic addition is often the initial step in more complex reactions. jocpr.com For example, in the Claisen-Schmidt condensation, the first step is the nucleophilic addition of an enolate to the aldehyde's carbonyl carbon. jocpr.com Similarly, reactions with organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) proceed via nucleophilic addition to form secondary alcohols.

Table 1: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Enolate | Acetophenone | Aldol Adduct |

| Hydride | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |

| Organometallic | Phenylmagnesium Bromide | Secondary Alcohol |

This compound readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.net This reaction involves an initial nucleophilic attack by the amine on the carbonyl carbon, followed by the elimination of a water molecule. wiserpub.comnih.gov The formation of Schiff bases is a versatile method for creating new C=N bonds and is fundamental in coordination chemistry and the synthesis of various heterocyclic compounds. nih.govacs.orgbohrium.com

The reaction is typically carried out by refluxing the aldehyde and a primary amine in a suitable solvent like ethanol. ijtsrd.com The resulting Schiff bases can serve as ligands for metal complexes or as intermediates in further synthetic transformations. researchgate.netacs.org

Table 2: Schiff Base Formation from Nitro-Substituted Benzaldehydes

| Aldehyde | Amine | Product | Reference |

|---|---|---|---|

| 2-Nitrobenzaldehyde (B1664092) | Primary Amines | Schiff Bases | researchgate.net |

| 4-Nitrobenzaldehyde (B150856) | o-Phenylenediamine | N-(4-nitrobenzyl) benzene-1,2-diamine | nih.gov |

The aldehyde functionality can be both oxidized and reduced.

Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid, 2-(2-nitrophenoxy)benzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). smolecule.com Selenium dioxide has also been noted for oxidizing 2-nitrobenzaldehyde to 2-nitrobenzoic acid. researchgate.net

Reduction: The aldehyde group can be reduced to a primary alcohol, [2-(2-nitrophenoxy)phenyl]methanol. This is typically achieved using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

It is important to note that the nitro group is also susceptible to reduction, often under conditions similar to or milder than those required for aldehyde reduction (e.g., catalytic hydrogenation with Pd/C). This allows for selective transformations based on the choice of reagents and reaction conditions. For instance, reduction of the nitro group yields 2-(2-aminophenoxy)benzaldehyde, a valuable intermediate. smolecule.com

Reactivity Influenced by the Nitrophenoxy Moiety

The nitro group (-NO₂) is a powerful electron-withdrawing group. researchgate.netresearchgate.net This effect is transmitted through the ether linkage to both aromatic rings. The primary consequences are:

Increased Electrophilicity of the Aldehyde: As previously mentioned, the electron-withdrawing nature of the nitrophenoxy moiety significantly increases the positive partial charge on the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack. researchgate.netwiserpub.comjocpr.com

Aromatic Ring Deactivation: The electron-withdrawing effect deactivates both benzene (B151609) rings towards electrophilic aromatic substitution reactions. The nitro group itself is a meta-director on its own ring. The reactivity of the benzaldehyde ring is also modified, influencing the position of any potential electrophilic attack. researchgate.net

Polarization: The electron-withdrawing nature of the nitro group, combined with the electron-donating potential of the ether oxygen, creates a polarized molecule. This polarization influences its intermolecular interactions and solubility. vulcanchem.com

The proximity of the aldehyde group on one ring to the nitro-substituted phenoxy group on the other allows for various intramolecular reactions, particularly after a preliminary transformation. A common synthetic strategy involves the reduction of the nitro group to an amine. The resulting 2-(2-aminophenoxy)benzaldehyde can then undergo intramolecular cyclization between the newly formed amino group and the aldehyde functionality to form dibenzo[b,f] researchgate.netresearchgate.netoxazepine derivatives.

Analogous intramolecular cyclization reactions are well-documented for related compounds. For instance, the reduction of a nitro group can be followed by condensation and cyclization to form new heterocyclic systems. researchgate.netrsc.org In some cases, complex rearrangements can occur, where intermediate ketones or aldehydes formed from other precursors undergo intramolecular condensation or cyclization. rsc.org The synthesis of 4-azido-2H-1,2,3-triazoles from nitrobenzaldehyde derivatives also proceeds through an intramolecular cyclization step after the formation of an unstable intermediate. unec-jeas.com

Specific Reaction Mechanisms and Intermediates

The chemical behavior of this compound is largely dictated by the interplay between its two key functional components: the aldehyde group and the electron-deficient nitrophenoxy moiety. The aldehyde provides a reactive site for condensation and the formation of key intermediates, while the nitrophenoxy group influences the electronic properties and can participate as a reactive partner in subsequent transformations.

A significant pathway in the transformational chemistry of this compound involves the generation of azomethine ylides. These ylides are nitrogen-based 1,3-dipoles that are typically generated in situ due to their high reactivity. A common and effective method for their formation is the decarboxylative condensation of an α-amino acid, such as sarcosine, with an aldehyde. mdpi.comoup.com In this process, the aldehyde group of this compound would react with the amino acid to form an intermediate that, upon heating, loses carbon dioxide to generate a non-stabilized azomethine ylide. oup.com

Once formed, these transient azomethine ylide intermediates are powerful tools for the synthesis of five-membered nitrogen-containing heterocycles via 1,3-dipolar cycloaddition reactions. nih.govsemanticscholar.org These reactions involve the addition of the 1,3-dipole across a dipolarophile, such as an alkene or alkyne, and are known for their high degree of regio- and stereoselectivity. nih.govsemanticscholar.org This allows for the construction of complex molecular architectures with multiple stereocenters in a single step. nih.gov

The presence of the nitro group is particularly relevant. Studies on 2- and 3-nitrobenzaldehydes have demonstrated their utility in 1,3-dipolar cycloaddition reactions to form pyrrolidine (B122466) derivatives. acs.orgnih.gov These reactions proceed through the generation of an azomethine ylide, which then undergoes cycloaddition. acs.orgnih.gov

A compelling possibility for this compound is its participation in intramolecular 1,3-dipolar cycloadditions. In such a scenario, the azomethine ylide generated at the aldehyde position could be trapped by the tethered nitrophenoxy ring system. While cycloadditions to simple aromatic rings are generally difficult, the presence of a strongly electron-withdrawing nitro group can activate the aromatic ring to act as a dipolarophile. mdpi.com Research on related nitro-substituted aromatic systems has shown that dearomative cycloaddition is a viable process. For instance, a non-stabilized azomethine ylide was found to react with N-methyl-5-nitroisatoic anhydride (B1165640) at both a carbonyl group and the nitro-substituted aromatic ring, leading to novel tetracyclic products. researchgate.net This suggests a potential pathway for this compound to form complex, fused heterocyclic systems.

While specific kinetic data for reactions involving this compound are not extensively documented, the principles of reactivity and selectivity can be inferred from studies on analogous substituted benzaldehydes. The kinetics of azomethine ylide formation and subsequent cycloaddition are influenced by factors such as substrate concentration, temperature, solvent, and catalysis. For instance, the condensation of amines with aldehydes to form ylides can be facilitated by benzoic acid, allowing reactions to proceed under milder conditions. nih.govacs.org

Selectivity is a critical aspect of the cycloaddition reactions of azomethine ylides derived from substituted benzaldehydes.

Stereoselectivity: Research on the 1,3-dipolar cycloaddition of ylides generated from 2-nitrobenzaldehyde with certain dipolarophiles has shown the reaction to be highly stereoselective, yielding endo-cycloadducts as the sole products under a variety of reaction conditions. acs.orgnih.gov This high degree of selectivity is a notable feature of the reactivity of nitro-substituted benzaldehydes in these transformations. In contrast, the stereochemical outcome for 4-nitrobenzaldehyde was found to be dependent on solvent and temperature, producing a mixture of endo- and exo'-cycloadducts. acs.orgnih.gov Computational work using Density Functional Theory (DFT) has been employed to understand the origins of this high selectivity and the role of additives like acetic acid in the generation and isomerization of the dipole intermediates. acs.orgnih.gov

Table 1: Stereoselectivity in Cycloaddition of Nitro-Substituted Benzaldehydes

| Aldehyde Reactant | Dipolarophile | Conditions | Product(s) | Selectivity | Reference |

|---|---|---|---|---|---|

| 2-Nitrobenzaldehyde | Ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | Various | endo-cycloadduct | Sole product | acs.orgnih.gov |

| 3-Nitrobenzaldehyde | Ethyl (2E)-2-cyano-3-(4-nitrophenyl)prop-2-enoate | Various | endo-cycloadduct | Sole product | acs.orgnih.gov |

Chemoselectivity: Chemoselectivity becomes important when multiple reactive sites are present. In the context of this compound, an intermolecular reaction would involve competition between an external dipolarophile and the internal nitrophenoxy ring. In an intermolecular reaction involving an azomethine ylide and a molecule like N-methyl-5-nitroisatoic anhydride, which contains both a carbonyl group and a nitro-activated aromatic ring, competing cycloaddition pathways were observed. researchgate.net This highlights the nuanced reactivity, where the reaction can proceed at different functional groups depending on their relative reactivity, a principle that would govern the transformations of this compound.

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). researchgate.net The structure of 2-(2-nitrophenoxy)benzaldehyde contains two distinct aromatic rings and an aldehyde functional group, leading to characteristic signals in its NMR spectra.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehydic proton and the eight aromatic protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region, generally between δ 9.5 and 10.5 ppm. In the related compound, 2-phenoxybenzaldehyde, this proton signal is observed at δ 10.45 ppm. rsc.org

The eight aromatic protons are distributed across two substituted benzene (B151609) rings, creating complex splitting patterns. The protons on the benzaldehyde (B42025) ring (ring A) and the nitrophenyl ring (ring B) will resonate in the aromatic region (approximately δ 6.8-8.2 ppm). Due to the varied electronic effects of the aldehyde, ether oxygen, and nitro group substituents, these protons will have distinct chemical shifts. For comparison, in 2-phenoxybenzaldehyde, the aromatic protons appear between δ 6.81 and 7.88 ppm. rsc.org The electron-withdrawing nitro group on ring B is expected to shift the protons on that ring further downfield compared to those on ring A. The specific splitting patterns (doublets, triplets, and multiplets) arise from spin-spin coupling between adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound and Comparative Data.

| Proton Type | Predicted Chemical Shift (δ, ppm) | Comparative Data (2-Phenoxybenzaldehyde) (δ, ppm) rsc.org |

|---|---|---|

| Aldehydic H | 9.5 - 10.5 | 10.45 (s) |

| Aromatic H's | 6.8 - 8.2 | 6.81 - 7.88 (m) |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, thirteen distinct carbon signals are expected. The most downfield signal corresponds to the aldehydic carbonyl carbon, typically found between δ 185 and 195 ppm. The twelve aromatic carbons will resonate in the δ 110-165 ppm range.

The carbon atoms directly attached to the electron-withdrawing nitro group (C-2' on ring B) and the ether oxygen (C-2 on ring A and C-1' on ring B) will have their chemical shifts significantly influenced. In the analogue 2-nitroanisole, the carbon attached to the nitro group (C2) is deshielded, while the carbon attached to the methoxy (B1213986) group (C1) is also significantly affected. chemicalbook.comcdnsciencepub.com The application of substituent additivity rules can help in the preliminary assignment of these resonances, although deviations can occur due to steric interactions between the bulky ortho substituents. cdnsciencepub.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound and Analogues.

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Comparative Data (2-Nitroanisole) (δ, ppm) cdnsciencepub.comiarc.fr |

|---|---|---|

| Aldehydic C=O | 185 - 195 | - |

| Aromatic C-O | 150 - 165 | C1: 154.9 |

| Aromatic C-NO₂ | ~140 | C2: 141.1 |

| Other Aromatic C's | 110 - 140 | C3-C6: 115.3 - 133.8 |

Two-dimensional NMR techniques are invaluable for unambiguously assigning complex spectra and elucidating spatial relationships. scispace.combohrium.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. This would be crucial for tracing the connectivity of the protons within each of the two aromatic rings, confirming their individual spin systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment detects through-space correlations between protons that are in close proximity. This technique would be particularly useful for determining the preferred conformation of this compound. NOESY correlations between protons on the benzaldehyde ring (e.g., H-3 or H-6) and protons on the nitrophenyl ring (e.g., H-3' or H-6') would provide direct evidence for the spatial arrangement of the two rings relative to each other around the ether linkage. Studies on other highly substituted diphenyl ethers have used variable temperature NMR to study rotational energy barriers, which is informed by these spatial relationships. cdnsciencepub.com

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the bonding and electronic transitions within the molecule, providing characteristic fingerprints for specific functional groups. scielo.org.za

The FTIR spectrum of this compound is dominated by absorptions from its key functional groups. The most characteristic bands are expected for the aldehyde C=O stretch, the aromatic C-O-C ether linkage, and the nitro group N-O stretches.

C=O Stretch: The aldehyde carbonyl group will exhibit a strong, sharp absorption band. For aromatic aldehydes, this peak typically appears in the range of 1710-1685 cm⁻¹. libretexts.org

NO₂ Stretches: Aromatic nitro compounds display two very strong and characteristic stretching vibrations. spectroscopyonline.com The asymmetric stretch is found between 1550-1475 cm⁻¹, and the symmetric stretch appears between 1360-1290 cm⁻¹. orgchemboulder.comrjpn.org

C-O-C Stretch: The aryl ether linkage will produce strong C-O stretching bands, typically in the 1270-1230 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

Aromatic C-H and C=C Stretches: Standard absorptions for the aromatic rings include C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations from 1600-1400 cm⁻¹. libretexts.org

Table 3: Characteristic FTIR Absorption Bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (CHO) | C=O Stretch | 1710 - 1685 |

| Nitro (NO₂) | Asymmetric Stretch | 1550 - 1475 |

| Nitro (NO₂) | Symmetric Stretch | 1360 - 1290 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1270 - 1230 |

| Aromatic Ring | C=C Stretch | 1600 - 1400 |

The UV-Vis spectrum provides insight into the electronic transitions within the molecule. This compound contains multiple chromophores: the two phenyl rings, the carbonyl group, and the nitro group. The spectrum is expected to show intense absorptions corresponding to π→π* transitions within the conjugated aromatic systems. The presence of the nitro group, a powerful chromophore, is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths compared to unsubstituted phenoxybenzaldehyde. nih.gov The spectrum of related nitrophenyl derivatives often shows strong absorption bands. bibsonomy.orgnih.govresearchgate.net For instance, a study on nitrophenyl-substituted porphyrins showed a strong Soret band absorption above 400 nm. scielo.br The carbonyl group may also exhibit a weak n→π* transition at a longer wavelength.

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry serves as a critical analytical technique for confirming the molecular mass of this compound and for elucidating its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The molecular ion peak corresponds to the intact molecule that has lost one electron, and its mass-to-charge ratio (m/z) confirms the molecular weight of the compound. For this compound (C13H9NO4), the expected molecular weight is approximately 243.22 g/mol .

While specific mass spectral data for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry of aromatic nitro compounds and aldehydes can be applied. The fragmentation of the molecular ion is a predictable process that provides structural information. Common fragmentation pathways for such compounds include the loss of neutral fragments.

Softer ionization techniques, such as Chemical Ionization (CI) or Electrospray Ionization (ESI), can also be employed. uni-saarland.de These methods are less energetic than EI and are more likely to produce a prominent molecular ion peak with less fragmentation, which is particularly useful for unequivocally determining the molecular weight. uni-saarland.de For instance, ESI mass spectrometry was used to confirm the incorporation of an 18O atom in a related compound, demonstrating the technique's utility in isotopic labeling studies. rsc.org High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and further confirming the identity of the compound. uni-saarland.de

X-ray Diffraction and Advanced Structural Characterization

Advanced structural characterization techniques, particularly single-crystal X-ray diffraction, provide definitive information about the three-dimensional arrangement of atoms in this compound.

Crystal Structure Determination

The determination of the crystal structure of this compound and related compounds is achieved through single-crystal X-ray diffraction. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the crystal, which in turn reveals the precise location of each atom in the molecule and the unit cell.

For related phenoxybenzaldehyde derivatives, X-ray diffraction studies have been successfully conducted to determine their crystal structures. researchgate.net For example, the crystal structures of 4-(4-bromophenoxy)benzaldehyde (B1278569) and 4-(4-nitrophenoxy)benzaldehyde (B1598311) were determined from laboratory X-ray powder diffraction data. researchgate.net In the case of N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide, single crystals suitable for X-ray diffraction were grown from a mixed solvent of ethyl acetate (B1210297) and hexane. iucr.orgiucr.org The data collection is typically performed on a diffractometer, such as an Oxford Diffraction Xcalibur Atlas Gemini ultra diffractometer. iucr.org The resulting data is then processed and refined using software like SHELXS97 and SHELXL97 to solve and refine the crystal structure. iucr.org

The crystal system and space group are fundamental parameters determined from the diffraction data. For instance, N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide crystallizes in the triclinic system with the space group P-1. iucr.org The unit cell dimensions are also precisely measured.

Table 1: Crystallographic Data for a Related Compound: N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide iucr.org

| Parameter | Value |

| Formula | C21H17BrN2O4 |

| Molecular Weight | 441.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.5818 (5) |

| b (Å) | 10.4650 (7) |

| c (Å) | 13.1095 (10) |

| α (°) | 73.939 (6) |

| β (°) | 82.878 (6) |

| γ (°) | 74.447 (6) |

| Volume (ų) | 961.56 (12) |

| Z | 2 |

Conformational Analysis and Geometrical Parameters

The crystal structure data allows for a detailed conformational analysis and the determination of key geometrical parameters such as bond lengths, bond angles, and dihedral angles. In derivatives of this compound, the relative orientation of the two phenyl rings and the conformation of the nitro and aldehyde groups are of particular interest.

The conformation of the molecule is also influenced by intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds and π-π stacking interactions. sciforum.net Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts, revealing that H···H, H···C, and H···O contacts are often dominant in the crystal packing of related structures. researchgate.netsciforum.net

The geometrical parameters, including bond lengths and angles, are compared with standard values to identify any unusual features that may be indicative of electronic effects or steric strain. For example, in salicylaldehyde (B1680747), which has some structural similarities to the benzaldehyde portion of the target molecule, intramolecular hydrogen bonding leads to a lengthening of the C=O bond and a shortening of the exocyclic C-C bond. acs.org

Table 2: Selected Geometrical Parameters for Related Compounds

| Compound | Parameter | Value | Reference |

| N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide | Dihedral angle (nitro-benzene ring and amide plane) | 12.9 (1)° | iucr.org |

| 2-(2-Nitrophenyl)-1,3-benzothiazole | Dihedral angle (nitro group and benzene ring) | 52.0 (1)° | iucr.org |

| 2-(2-Nitrophenyl)-1,3-benzothiazole | Dihedral angle (benzothiazole and nitrophenyl ring) | 48.3 (1)° | iucr.org |

| (E)-2-[2-(2-Nitrophenyl)ethenyl]-8-quinolyl acetate | Angle between ring systems (Molecule 1) | 8.7 (1)° | iucr.org |

| (E)-2-[2-(2-Nitrophenyl)ethenyl]-8-quinolyl acetate | Angle between ring systems (Molecule 2) | 4.2 (1)° | iucr.org |

Photochemical Behavior and Mechanisms

Photolysis Pathways and Quantum Yields

The photolysis of o-nitrobenzyl compounds, including 2-(2-Nitrophenoxy)benzaldehyde, is generally understood to proceed via a mechanism analogous to a Norrish Type II reaction. aut.ac.nzresearchgate.net The process is initiated by the photoexcitation of the nitro group to an excited triplet state. uni-konstanz.de This excited state is sufficiently reactive to abstract a hydrogen atom from the benzylic position of the neighboring ether linkage. aut.ac.nzuni-konstanz.de This intramolecular hydrogen transfer is the primary photochemical event and results in the formation of a transient biradical species, which rapidly rearranges to a key intermediate known as an aci-nitro tautomer. uni-konstanz.denih.govnih.gov

| Compound | Quantum Yield (Φ) | Conditions/Notes | Source |

|---|---|---|---|

| o-Nitrobenzaldehyde | ~0.5 | Leads to formation of o-nitrosobenzoic acid. | researchgate.net |

| 2-Nitrobenzyl alcohol | ~0.6 | Yields 2-nitroso benzaldehyde (B42025). | nih.gov |

Functionality as a Photolabile Protecting Group

The o-nitrobenzyl moiety, the core of this compound, is one of the most widely used photolabile protecting groups (PPGs), often referred to as "caging" groups. wikipedia.organnualreviews.org These groups are covalently attached to a substrate molecule, rendering it temporarily inactive. The key feature of a PPG is its ability to be cleaved by light, releasing the active substrate with high spatiotemporal precision without the need for chemical reagents. researchgate.netcaltech.edu This "traceless" removal is highly advantageous in sensitive environments, such as living cells or complex synthetic mixtures. wikipedia.org

The release of a molecule protected by a this compound group is a multi-step process that begins after the formation of the initial aci-nitro intermediate. aut.ac.nzuni-konstanz.de This intermediate is at a critical juncture, with its decay determining the fate of the reaction. Two primary, competing pathways have been identified for the decay of the aci-nitro species:

Productive Release Pathway: The aci-nitro intermediate can cyclize to form a five-membered ring intermediate, a 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.govnih.gov This cyclic intermediate is unstable and undergoes further rearrangement. This rearrangement leads to the formation of a hemiacetal, which subsequently decomposes to release the protected molecule (an alcohol or phenol (B47542) in this case) and the byproduct, 2-nitrosobenzaldehyde. nih.gov

Non-Productive Pathway: Alternatively, the aci-nitro intermediate can rearrange to form a nitrosobenzene (B162901) derivative without releasing the protected substrate. uni-konstanz.de The balance between these two pathways can be influenced by the reaction conditions, such as solvent basicity and pH, which affect the protonation state of the aci-nitro intermediate. uni-konstanz.de

This detailed mechanism, involving cyclic intermediates and hemiacetals, represents a revision of earlier proposed pathways and underscores the complexity of the release process. nih.gov

The ability to initiate biological or chemical processes with a pulse of light has led to the widespread use of o-nitrobenzyl-based PPGs in photoactivatable systems. caltech.edu By "caging" a biologically active molecule, its function can be suppressed until it is needed. Irradiation at a specific time and location then liberates the active molecule, allowing researchers to study dynamic processes with high precision.

Key applications include:

Caged Nucleotides: 1-(2-nitrophenyl)ethyl (NPE) caged ATP has been instrumental in studying the kinetics of motor proteins like myosin and cellular signaling processes by enabling the rapid release of ATP via laser flash photolysis. nih.govwiley-vch.dewiley-vch.de

Caged Neurotransmitters: The release of neurotransmitters like glutamate (B1630785) or glycine (B1666218) from their caged forms allows for the precise mapping of neural circuits and the study of receptor function. annualreviews.org

Solid-Phase Synthesis: Photolabile protecting groups are used in the light-directed synthesis of high-density DNA and peptide microarrays on solid supports. uni-konstanz.dewiley-vch.de

Photoactivatable Antigens: By caging a key functional group on an antigen, its interaction with B-cell receptors can be controlled, providing a tool to study the initiation of the immune response. nih.gov

Time-Resolved Spectroscopic Investigations of Photo-Intermediates

Understanding the rapid and complex mechanisms of photorelease requires specialized techniques capable of observing short-lived chemical species. Time-resolved spectroscopy has been indispensable in elucidating the photochemical pathways of this compound and related compounds. nih.govacs.org

Laser flash photolysis (LFP) is the principal technique used to study the intermediates in these photoreactions. uni-konstanz.denih.govnih.gov In an LFP experiment, a short, intense laser pulse excites the molecule, initiating the photochemical reaction. A second, weaker light source is then used to record the absorption spectra of any transient species that are formed. By varying the time delay between the pump (laser) and probe (spectrometer) pulses, the formation and decay of intermediates can be monitored on timescales ranging from nanoseconds to seconds. uni-konstanz.dejst.go.jp Studies have utilized LFP in conjunction with both UV-visible and infrared (IR) detection to gain a more complete picture of the transient species involved. nih.govnih.gov

LFP studies have been crucial in identifying and characterizing the key transient intermediates in the photolysis of o-nitrobenzyl compounds.

Aci-nitro Transients: The primary photoproduct, the aci-nitro intermediate, is consistently observed across numerous studies. aut.ac.nzuni-konstanz.denih.gov It is characterized by a strong, transient absorption band with a maximum (λmax) around 400 nm. uni-konstanz.denih.gov This species typically decays on the microsecond timescale. aut.ac.nz The kinetics of its decay are highly dependent on the pH and buffer concentrations in aqueous solutions, reflecting its protolytic equilibrium. uni-konstanz.denih.gov

Cyclic Intermediates: Time-resolved spectroscopy, including time-resolved IR (TRIR), has provided evidence for the formation of subsequent intermediates. nih.govnih.gov Following the decay of the aci-nitro species, cyclic intermediates such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives have been identified. nih.gov

| Transient Species | Spectroscopic Signature | Typical Lifetime/Decay | Source |

|---|---|---|---|

| aci-Nitro Tautomer | λmax ≈ 400 nm | Microseconds (μs) | aut.ac.nzuni-konstanz.denih.gov |

| 1,3-Dihydrobenz[c]isoxazol-1-ol | Identified by UV-vis and IR | Follows decay of aci-nitro | nih.gov |

| Hemiacetal | Identified by UV-vis and IR | Rate-limiting at pH < 8-10 for some ethers | nih.gov |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-Nitrobenzaldehyde (B1664092) |

| 2-Nitrosobenzaldehyde |

| 2-Nitrosobenzoic acid |

| 2-Nitrobenzyl alcohol |

| 1-(2-Nitrophenyl)ethyl (NPE) |

| Adenosine triphosphate (ATP) |

| Glutamate |

| Glycine |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies that have performed Density Functional Theory (DFT) calculations on the electronic structure of 2-(2-Nitrophenoxy)benzaldehyde. Therefore, detailed, experimentally validated data for the subsequent sections are not available. The following subsections outline the theoretical framework and the types of results that would be obtained from such studies.

Molecular Geometry Optimization

A crucial first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation of this compound. This process involves calculating the potential energy of the molecule at various atomic arrangements until a minimum energy structure is identified. The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles.

Table 6.1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific research data is unavailable.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C=O (aldehyde) | ~1.23 Å | |

| C-O (ether) | ~1.36 Å | |

| N-O (nitro) | ~1.22 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| O=C-H (aldehyde) | ~120° | |

| C-O-C (ether) | ~118° |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 6.2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table is illustrative as specific research data is unavailable.)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | - |

| LUMO | - |

Reactivity Descriptors and Chemical Properties Prediction

From the HOMO and LUMO energies derived from DFT calculations, various global reactivity descriptors can be calculated to predict the chemical behavior of this compound.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) provides a measure of a molecule's ability to act as an electrophile, while the nucleophilicity index (N) quantifies its nucleophilic character. These indices are valuable for predicting how a molecule will interact with other reagents in chemical reactions.

Chemical Potential and Hardness/Softness

Chemical potential (μ) describes the tendency of electrons to escape from a system. Chemical hardness (η) and its inverse, softness (σ), are measures of the molecule's resistance to change in its electron distribution. "Hard" molecules have a large HOMO-LUMO gap and are less reactive, whereas "soft" molecules have a small HOMO-LUMO gap and are more reactive.

Table 6.3: Hypothetical Reactivity Descriptors for this compound (Note: This table is illustrative as specific research data is unavailable.)

| Descriptor | Symbol | Calculated Value |

|---|---|---|

| Electrophilicity Index | ω | - |

| Nucleophilicity Index | N | - |

| Chemical Potential | μ | - |

| Chemical Hardness | η | - |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure of this compound is determined by a delicate balance of intramolecular forces. The molecule possesses two rotatable bonds connecting the phenyl rings, allowing for a range of possible conformations. nih.gov Computational studies, often employing Density Functional Theory (DFT), are crucial for identifying the most stable conformers and understanding the interactions that govern its geometry.

While this compound lacks strong hydrogen bond donors like O-H or N-H groups, weak intramolecular hydrogen bonds of the C-H···O type play a significant role in stabilizing its conformation. These interactions occur between hydrogen atoms on the aromatic rings and the oxygen atoms of the nitro and aldehyde groups. In related nitrophenyl derivatives, similar weak C-H···O interactions have been observed to influence the planarity and arrangement of molecules in crystal lattices. For instance, in a related acetamide (B32628) derivative, an intramolecular N-H···O hydrogen bond interaction leads to a nearly coplanar arrangement between a nitro-substituted benzene (B151609) ring and the amide plane. nih.gov These subtle yet significant bonds restrict the rotation around the ether linkage, favoring specific spatial arrangements of the aromatic rings.

The conformation of this compound is heavily influenced by steric hindrance and electronic effects between the adjacent nitro and aldehyde functional groups and the two phenyl rings. The bulky nitro group (NO₂) imposes significant steric strain, which forces it to twist out of the plane of its attached benzene ring to minimize repulsion. researchgate.net This non-coplanar arrangement is a common feature in ortho-substituted nitroarenes. researchgate.net

Advanced Spectroscopic Property Simulations

Computational methods are extensively used to predict and interpret the spectroscopic properties of molecules like this compound.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These calculations help in assigning the signals observed in experimental spectra to specific atoms within the molecule, confirming its structure. researchgate.net

IR Spectroscopy: The simulation of infrared (IR) spectra allows for the prediction of vibrational frequencies corresponding to specific functional groups. researchgate.net For this compound, key predicted vibrations would include the C=O stretch of the aldehyde, the asymmetric and symmetric stretches of the NO₂ group, and the C-O-C stretch of the ether linkage. Comparing theoretical spectra with experimental data helps to confirm the molecular structure and analyze bonding characteristics. researchgate.netnist.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic transitions and predict the UV-Visible absorption spectrum. uni-muenchen.demalayajournal.org The calculations provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions, such as π→π* or n→π* transitions, which are characteristic of the aromatic rings and heteroatoms in the molecule. uni-muenchen.de

Hyperpolarizability: The calculation of hyperpolarizability (β) is important for predicting a molecule's potential in nonlinear optical (NLO) applications. benthamdirect.comresearchgate.net The presence of electron-donating and withdrawing groups connected through a π-conjugated system can lead to a significant NLO response. Theoretical calculations can quantify the first hyperpolarizability, indicating the material's potential for applications like frequency doubling of light. scielo.org.coresearchgate.net

The table below summarizes typical data obtained from such simulations for related benzaldehyde (B42025) derivatives.

| Spectroscopic Simulation | Parameter | Typical Calculated Value Range |

| IR Spectroscopy | C=O Stretch (Aldehyde) | 1700 - 1720 cm⁻¹ |

| NO₂ Asymmetric Stretch | 1520 - 1560 cm⁻¹ | |

| NO₂ Symmetric Stretch | 1340 - 1370 cm⁻¹ | |

| UV-Vis Spectroscopy | λmax (π→π) | 250 - 300 nm |

| λmax (n→π) | 320 - 360 nm | |

| NBO Analysis | Stabilization Energy E(2) | 5 - 160 kcal/mol |

| Hyperpolarizability | First Hyperpolarizability (β) | Varies significantly with method |

Molecular Interaction Studies

Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a macromolecule, such as an enzyme or protein receptor. ijrar.com

Studies on similar nitrophenyl compounds have shown their potential to act as enzyme inhibitors. ijrar.com For example, a novel nitrophenyl derivative was investigated as a potential inhibitor for the aldose reductase enzyme, which is implicated in diabetic complications. ijrar.com In such studies, this compound would be computationally "docked" into the enzyme's active site. The simulation calculates the most stable binding pose and estimates the binding energy, which indicates the strength of the interaction. ijrar.com

The analysis also identifies key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the active site (e.g., TYR48, HIS110, LEU300). ijrar.com These theoretical studies are instrumental in rational drug design, helping to predict the biological activity of compounds and guide the synthesis of more potent derivatives. mdpi.com

| Enzyme Target | Ligand | Binding Energy (kcal/mol) | Interacting Residues |

| Aldose Reductase | Nitrophenyl Derivative | -1.90 | HIS110, TYR48, CYS80, LEU300, TRP111 |

Advanced Applications in Organic Synthesis and Chemical Materials

Role as a Key Synthon in Heterocyclic Synthesis

The strategic placement of the nitro and aldehyde functionalities within 2-(2-Nitrophenoxy)benzaldehyde and its derivatives allows for intramolecular reactions, primarily through reductive cyclization, to form a variety of heterocyclic structures. This makes it a key building block, or synthon, for complex, multi-ring systems.

Construction of Polycyclic Systems (e.g., quinolines, quinolones, carbazoles, indoloquinolines)

The 2-nitrophenyl moiety is a well-established precursor for the formation of nitrogen-containing heterocycles. Through reduction of the nitro group to an amine, subsequent intramolecular cyclization with a suitably positioned reactive group can lead to the formation of new rings.

Derivatives of this compound are instrumental in synthesizing complex polycyclic frameworks. For instance, 2-[3-(2-nitrophenyl)-2-oxopropyl]benzaldehydes, which can be prepared from commercially available indan-1-ones, serve as key intermediates in the synthesis of 5H-benzo[b]carbazole-6,11-diones and indolo[1,2-b]isoquinoline-6,11-diones. thieme-connect.comthieme-connect.com The synthesis involves a sequence of reactions where the final key step is an intramolecular cyclization. thieme-connect.com These carbazole (B46965) and isoquinoline (B145761) structures are significant due to their planar nature, which is thought to facilitate interaction with nucleic acids, leading to potential anticarcinogenic and antileukemic properties. thieme-connect.com

Another important application is the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones, which can be achieved through the reductive cyclization of 2-(2-nitrophenoxy)acetonitrile (B3041539) adducts using reagents like iron in acetic acid. ijsr.net Furthermore, the 2-(2-nitrophenyl)quinoline scaffold is a direct precursor to the bioactive natural alkaloid, quindoline, an indoloquinoline. rsc.org The synthesis involves the reduction of the nitro group followed by a Buchwald–Hartwig cyclization. rsc.org A related reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes, mediated by a green Zn/H2O system, yields polycyclic 5,6-dihydrobenzo thieme-connect.comwikipedia.orgimidazo[1,2-c]quinazolines. rsc.org

Table 1: Examples of Polycyclic Systems Synthesized from this compound Derivatives

| Starting Material Derivative | Reagents/Conditions | Resulting Polycyclic System | Reference |

| 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehyde | Hydrogenation, Cyclization | 5H-Benzo[b]carbazole-6,11-dione | thieme-connect.comthieme-connect.com |

| 2-[3-(2-Nitrophenyl)-2-oxopropyl]benzaldehyde | Hydrogenation, Cyclization | Indolo[1,2-b]isoquinoline-6,11-dione | thieme-connect.comthieme-connect.com |

| 2-(2-Nitrophenoxy)acetonitrile Adducts | Fe/Acetic Acid | 2H-1,4-Benzoxazin-3-(4H)-one | ijsr.net |

| 2-(2-Nitrophenyl)quinoline | Nitro Reduction, Buchwald–Hartwig Cyclization | Quindoline | rsc.org |

| 2-(2-Nitrophenyl)-1H-benzo[d]imidazoles | Aldehydes, Zn/H₂O | 5,6-Dihydrobenzo thieme-connect.comwikipedia.orgimidazo[1,2-c]quinazolines | rsc.org |

Derivatization for Functional Material Precursors

The chemical reactivity of this compound allows for its derivatization into precursors for a wide range of functional materials, particularly those with applications in medicine and materials science. The presence of the nitro group is key to many of these transformations.

For example, derivatives like 2-(2-nitrophenyl)imidazo[1,2-a]pyridine (B598307) are not only intermediates for more complex molecules but are also investigated for their own inherent biological activities, including anticancer and antimicrobial properties. This class of compounds is also explored for use in optoelectronic devices due to their luminescent properties, highlighting their versatility as functional material precursors. The synthesis often involves the condensation of a substituted benzaldehyde (B42025) with an appropriate amine-containing heterocycle. The resulting scaffold can then be further modified, taking advantage of the reactive nitro group for subsequent chemical transformations.

Engineering of Molecular Scaffolds for Chemical Exploration

In drug discovery and materials science, a "molecular scaffold" refers to the core structure of a molecule to which various functional groups can be attached. This compound and its analogues serve as valuable starting points for engineering novel scaffolds.

The imidazo[1,2-a]pyridine (B132010) system, accessible from precursors like 2-(2-nitrophenyl)acetophenone, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is due to its ability to bind to multiple biological targets, making it a fruitful template for developing new therapeutic agents. Similarly, compounds based on a (2-nitrophenyl)methanol scaffold have been identified as promising inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, a target for developing new anti-infective drugs. rsc.org The synthesis and evaluation of a comprehensive series of these derivatives have allowed for the establishment of clear structure-activity relationships, guiding the design of more potent inhibitors. rsc.org This systematic approach to modifying a core scaffold is a cornerstone of modern chemical exploration.

Applications in Chemo-responsive Systems

Chemo-responsive systems are materials designed to change their properties in response to a specific chemical or physical stimulus. The 2-(2-nitrophenoxy) moiety is a component of the well-known o-nitrobenzyl (ONB) group, which is a classic photolabile, or light-responsive, protecting group. wikipedia.orgnih.gov

The ONB group can be cleaved using UV light, typically in the 300-365 nm range. wikipedia.org The mechanism involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of a transient aci-nitro intermediate. uni-konstanz.dewiley-vch.de This intermediate then rearranges to release the protected functional group, along with 2-nitrosobenzaldehyde as a byproduct. wikipedia.org This light-triggered "uncaging" allows for precise spatial and temporal control over the release of a protected molecule, such as a drug, a signaling molecule, or a substrate in a biological system. wikipedia.orgwiley-vch.de

This principle has been widely applied in the development of light-responsive hydrogels for on-demand drug delivery and in the light-directed synthesis of DNA microarrays. nih.govuni-konstanz.de Derivatives such as 2-(2-nitrophenyl)ethyl and 2-(o-nitrophenyl)propyl have been developed as photolabile protecting groups for alcohols, amines, and carboxylic acids in applications ranging from peptide synthesis to caging biomolecules for dynamic biological studies. uni-konstanz.demdpi.com

Table 2: Photolabile Protecting Groups Based on the o-Nitrobenzyl Scaffold

| Protecting Group Type | Typical Substrates | Trigger | Key Mechanistic Step | Reference |

| o-Nitrobenzyl (ONB) | Alcohols, Carboxylates, Phosphates, Amines | UV Light (e.g., 365 nm) | Intramolecular H-abstraction by excited nitro group | wikipedia.org |

| 2-(2-Nitrophenyl)ethyl | Alcohols (via carbonates), Amines | UV Light | Light-induced β-elimination via an aci-nitro intermediate | uni-konstanz.dewiley-vch.de |

| 2-(o-Nitrophenyl)propyl | Alcohols, Carboxylates | UV Light | Photorelease via aci-nitro intermediate | mdpi.com |

Green Chemistry and Sustainable Synthesis Applications (e.g., aqueous micellar media)

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. One prominent approach is the use of water as a reaction solvent, often facilitated by surfactants that form micelles. These micellar systems can solubilize non-polar organic reactants, creating a microenvironment that can accelerate reaction rates and improve selectivity. researchgate.netmdpi.com

While specific examples detailing the synthesis of this compound in micellar media are not prominent, the synthesis of related aldehydes has been successfully demonstrated under these green conditions. For instance, the Williamson ether synthesis to produce 2-(prop-2-ynyloxy)benzaldehyde from salicylaldehyde (B1680747) and propargyl bromide has been efficiently carried out in aqueous micellar media. researchgate.net Similarly, the Claisen-Schmidt condensation between benzaldehydes and ketones to form chalcones has been optimized in cationic and nonionic micellar solutions, significantly improving the sustainability profile compared to traditional organic solvents. acs.org

Furthermore, reactions utilizing the reactivity of the nitrophenyl group have been adapted to greener conditions. The tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles is described as a "green, economical and efficient protocol" by using a simple zinc/water system. rsc.org These examples strongly suggest the feasibility of applying micellar catalysis and other green chemistry techniques to the synthesis and application of this compound, reducing reliance on volatile and toxic organic solvents.

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2-Nitrophenoxy)benzaldehyde in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves before use and employ proper removal techniques to avoid contamination .

- Ventilation : Work in a fume hood with adequate airflow to minimize inhalation risks. Ensure access to emergency eyewash stations and safety showers .

- Storage : Store in sealed containers under dry, ventilated conditions away from ignition sources. Avoid static discharge by grounding equipment .

- Spill Management : Contain spills with inert absorbents (e.g., sand) and avoid environmental release. Dispose of waste per institutional guidelines .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer :

- Etherification : React 2-hydroxybenzaldehyde with 2-nitrophenyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .

- Optimization : Monitor reaction progress via TLC or HPLC. Typical conditions involve nitrogen atmospheres to prevent oxidation and temperatures between 60–80°C for 12–24 hours .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers characterize this compound and confirm its purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aldehyde proton (~10 ppm) and nitrophenoxy aromatic signals. Compare with literature data for analogous compounds .

- FTIR : Confirm C=O stretch (~1700 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1340 cm⁻¹) .

- Elemental Analysis : Validate molecular composition (C, H, N) with ≤0.4% deviation from theoretical values .

- Chromatography : Use HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity or stability of this compound in complex reactions?

- Methodological Answer :

- DFT Modeling : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Reaction Pathways : Simulate intermediates in Schiff base formation or nitro-group reduction. Compare activation energies to prioritize synthetic routes .

- Validation : Cross-reference computed IR/NMR spectra with experimental data to confirm accuracy .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Dynamic NMR : Resolve splitting ambiguities caused by rotational barriers (e.g., nitro-group conformation) by acquiring variable-temperature ¹H NMR .

- X-ray Crystallography : Resolve tautomeric or stereochemical uncertainties. Refine structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) .

- Mass Spectrometry : Use high-resolution ESI-MS to distinguish between isobaric species (e.g., aldehyde vs. hydrate forms) .

Q. How does this compound function as a precursor in synthesizing bioactive Schiff bases or metal complexes?

- Methodological Answer :

- Schiff Base Synthesis : React with primary amines (e.g., ethanolamine) under reflux in ethanol. Catalyze with glacial acetic acid; isolate via vacuum filtration .

- Metal Complexation : Coordinate with transition metals (Cu²⁺, Ni²⁺) in methanol/water. Characterize complexes via UV-Vis (d-d transitions) and cyclic voltammetry .

- Bioactivity Screening : Test antimicrobial activity using MIC assays against Gram-positive/negative bacteria. Correlate electronic properties (e.g., nitro-group electron withdrawal) with efficacy .

Q. What are the challenges in optimizing regioselectivity for derivatives of this compound?

- Methodological Answer :

- Directing Groups : Utilize the nitro group’s meta-directing effect to control substitution patterns. For ortho/para selectivity, introduce temporary protecting groups (e.g., acetyl) .

- Catalysis : Employ Pd-catalyzed cross-coupling (Suzuki, Heck) for C–C bond formation. Optimize ligand systems (e.g., PPh₃) to enhance yield .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature and solvent polarity to favor desired intermediates (e.g., keto-enol tautomers) .

Methodological Tables

Table 1 : Key Spectral Peaks for this compound

| Technique | Characteristic Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 10.02 (s, 1H, CHO) | |

| FTIR | 1701 cm⁻¹ (C=O), 1523 cm⁻¹ (NO₂ asym) | |

| HRMS (ESI+) | m/z 259.0485 [M+H]⁺ (calc. 259.0482) |

Table 2 : Reaction Conditions for Schiff Base Synthesis

| Parameter | Optimal Value | Reference |

|---|---|---|

| Solvent | Ethanol | |

| Temperature | Reflux (78°C) | |

| Catalyst | Acetic acid (2 mol%) | |

| Reaction Time | 6–8 hours |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。